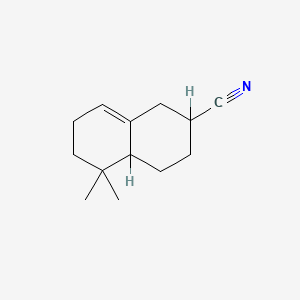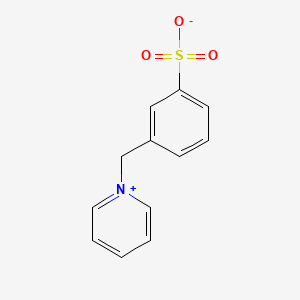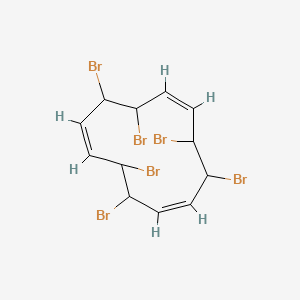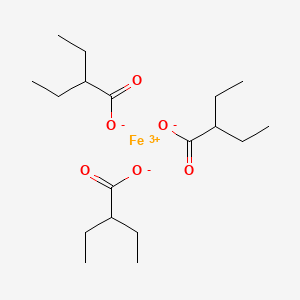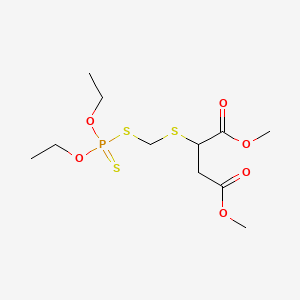
Einecs 302-961-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 302-961-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
The synthetic routes and reaction conditions for Einecs 302-961-4 involve several steps. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Einecs 302-961-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions are often carried out using reagents such as halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Applications De Recherche Scientifique
Einecs 302-961-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may also be used as a probe or marker in experiments.
Medicine: The compound has potential applications in medicine, particularly in drug development and therapeutic research. It may be investigated for its pharmacological effects and potential as a treatment for certain diseases.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 302-961-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Einecs 302-961-4 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 302-933-1: This compound has similar chemical properties and applications but may differ in terms of reactivity and specific uses.
Einecs 302-962-5: Another related compound with comparable applications in scientific research and industry.
Einecs 302-963-6: This compound shares some similarities with this compound but may have distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
94135-90-7 |
|---|---|
Formule moléculaire |
C9H19Br2N |
Poids moléculaire |
301.06 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2,5-dimethylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-8-4-5-9(2)11(8)7-3-6-10;/h8-9H,3-7H2,1-2H3;1H |
Clé InChI |
VBJPHSXINZTGAA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1CCCBr)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


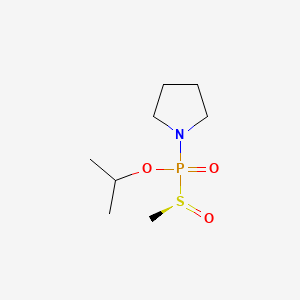
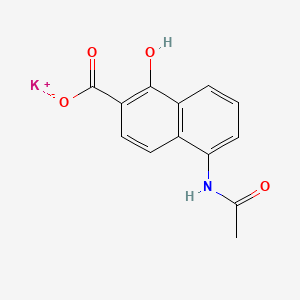
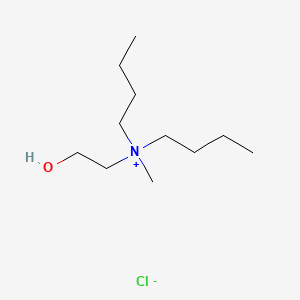
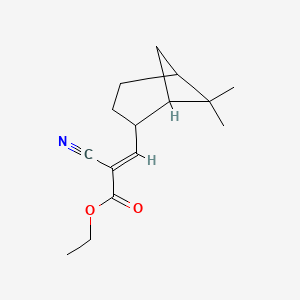
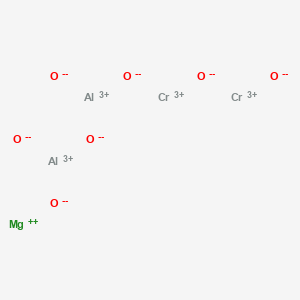

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
